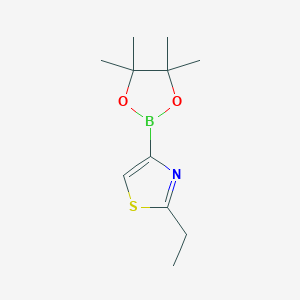
4-Chloro-2-fluoronicotinimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-fluoronicotinimidamide is an organic compound that belongs to the class of nicotinimidamides This compound is characterized by the presence of both chlorine and fluorine atoms attached to the nicotinimidamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoronicotinimidamide typically involves the introduction of chlorine and fluorine atoms into the nicotinimidamide structure. One common method involves the reaction of 4-chloronicotinic acid with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-fluoronicotinimidamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinimidamides, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-fluoronicotinimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other chemicals .
Wirkmechanismus
The mechanism of action of 4-Chloro-2-fluoronicotinimidamide involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-nitroaniline: Another compound with a similar structure but with a nitro group instead of a fluorine atom.
4-Chloro-2-fluoroaniline: Similar structure but lacks the nicotinimidamide core.
4-Chloro-2-methylphenoxyacetic acid: Contains a chlorine atom but has a different core structure.
Uniqueness
4-Chloro-2-fluoronicotinimidamide is unique due to the combination of chlorine and fluorine atoms on the nicotinimidamide core. This unique structure imparts specific chemical properties and potential biological activities that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C6H5ClFN3 |
|---|---|
Molekulargewicht |
173.57 g/mol |
IUPAC-Name |
4-chloro-2-fluoropyridine-3-carboximidamide |
InChI |
InChI=1S/C6H5ClFN3/c7-3-1-2-11-5(8)4(3)6(9)10/h1-2H,(H3,9,10) |
InChI-Schlüssel |
YVVNZVPDPKCEJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1Cl)C(=N)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12961799.png)








![(4-(4-([1,1'-Biphenyl]-4-yl)-6-phenyl-1,3,5-triazin-2-yl)phenyl)boronic acid](/img/structure/B12961848.png)


